

Spectroscopic Characterization of Boc-3-iodo-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-3-iodo-L-tyrosine**

Cat. No.: **B112932**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-butyloxycarbonyl-3-iodo-L-tyrosine (**Boc-3-iodo-L-tyrosine**), a critical building block in peptide synthesis and pharmaceutical development. The presence of an iodine atom on the tyrosine ring offers unique properties for applications such as radiolabeling and the development of targeted therapies. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this compound for research and manufacturing purposes.

Molecular Structure

The structure of **Boc-3-iodo-L-tyrosine** is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of the L-tyrosine backbone and an iodine atom at the 3-position of the phenolic ring.

Spectroscopic Data

The following sections present the expected spectroscopic data for **Boc-3-iodo-L-tyrosine** based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Boc-3-iodo-L-tyrosine** in solution. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom on the aromatic ring.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of **Boc-3-iodo-L-tyrosine** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is summarized in Table 1. The signals of the aromatic protons are expected to be shifted downfield compared to the non-iodinated Boc-L-tyrosine due to the deshielding effect of the iodine atom.

Table 1: Predicted ¹H NMR Data for **Boc-3-iodo-L-tyrosine**

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-2 (Aromatic)	~7.5 - 7.7	d	~2.0
H-5 (Aromatic)	~6.8 - 7.0	d	~8.5
H-6 (Aromatic)	~7.1 - 7.3	dd	~8.5, ~2.0
H- α	~4.2 - 4.4	m	-
H- β	~2.9 - 3.2	m	-
Boc (t-butyl)	~1.4	s	-
NH (Amide)	~5.0 - 5.2	d	~8.0
OH (Phenolic)	~9.0 - 10.0	s	-
COOH (Carboxylic)	~12.0 - 13.0	s	-

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum of **Boc-3-iodo-L-tyrosine** is presented in Table 2. The carbon atom directly attached to the iodine (C-3) will show a significantly upfield chemical shift, a characteristic feature of carbon-iodine bonds.

Table 2: Predicted ¹³C NMR Data for **Boc-3-iodo-L-tyrosine**

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
C=O (Carboxylic)	~173 - 175
C=O (Boc)	~155 - 157
C-4 (Aromatic)	~154 - 156
C-2 (Aromatic)	~138 - 140
C-6 (Aromatic)	~130 - 132
C-1 (Aromatic)	~128 - 130
C-5 (Aromatic)	~115 - 117
C-3 (Aromatic)	~85 - 90
C (Boc quaternary)	~79 - 81
C- α	~55 - 57
C- β	~36 - 38
CH ₃ (Boc)	~28

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for **Boc-3-iodo-L-tyrosine** are listed in Table 3.

Table 3: Predicted FT-IR Data for **Boc-3-iodo-L-tyrosine**

Wavenumber (cm ⁻¹)	Functional Group	Description
3400 - 3200	O-H stretch	Phenolic hydroxyl, broad
3300 - 2500	O-H stretch	Carboxylic acid, very broad
~3350	N-H stretch	Amide
3100 - 3000	C-H stretch	Aromatic
2980 - 2850	C-H stretch	Aliphatic
~1710	C=O stretch	Carboxylic acid & Urethane
~1590, ~1490	C=C stretch	Aromatic ring
~1160	C-O stretch	Boc group

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **Boc-3-iodo-L-tyrosine** (Molecular Formula: C₁₄H₁₈INO₅), the expected molecular weight is approximately 407.02 g/mol .

Table 4: Predicted Mass Spectrometry Data for **Boc-3-iodo-L-tyrosine**

m/z	Ion	Description
408.03	[M+H] ⁺	Protonated molecular ion
352.05	[M-C ₄ H ₉ O] ⁺	Loss of the tert-butoxy group
308.04	[M-Boc+H] ⁺	Loss of the Boc group
281.98	[M-I] ⁺	Loss of iodine

The fragmentation pattern will likely involve the loss of the Boc group, the carboxyl group, and potentially the iodine atom.

Experimental Protocols

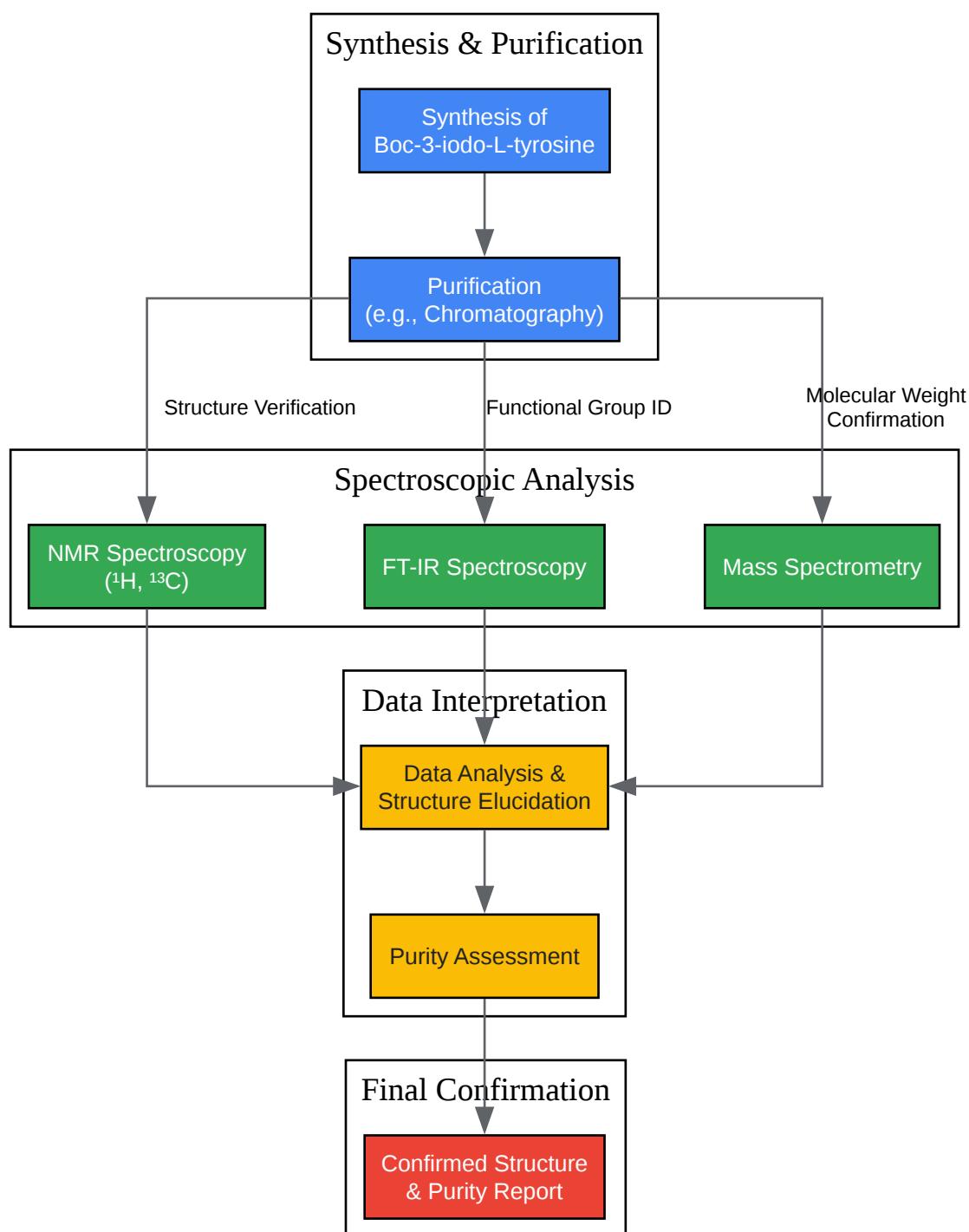
The following are general protocols for acquiring the spectroscopic data described above.

NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **Boc-3-iodo-L-tyrosine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Processing: Perform Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to a fine powder.
 - Press the powder in a die under high pressure to form a transparent pellet.
- Data Acquisition:


- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 100-1000).
 - For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **Boc-3-iodo-L-tyrosine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Boc-3-iodo-L-tyrosine**.

- To cite this document: BenchChem. [Spectroscopic Characterization of Boc-3-iodo-L-tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112932#spectroscopic-data-nmr-ir-mass-spec-of-boc-3-iodo-l-tyrosine\]](https://www.benchchem.com/product/b112932#spectroscopic-data-nmr-ir-mass-spec-of-boc-3-iodo-l-tyrosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com